molecular formula C43H37N7O4 B15189545 Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 136603-19-5

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B15189545
CAS No.: 136603-19-5
M. Wt: 715.8 g/mol
InChI Key: DAQGDIBUYQJLPN-UHFFFAOYSA-N
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Description

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the 2-phenyl-1,8-naphthyridine core: This step typically involves the condensation of appropriate starting materials under acidic or basic conditions.

    Attachment of the carbonyl group: This can be achieved through acylation reactions using reagents such as acyl chlorides or anhydrides.

    Formation of the phenoxy linkage: This step involves the reaction of the naphthyridine derivative with a phenol derivative under basic conditions.

    Synthesis of the indole derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the hydrazide linkage: This step involves the reaction of the indole derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications, including:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Studies may focus on its interactions with biological targets and its potential effects on various physiological processes.

    Materials Science: This compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Research: Researchers may study its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic systems. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

136603-19-5

Molecular Formula

C43H37N7O4

Molecular Weight

715.8 g/mol

IUPAC Name

N-[2-hydroxy-1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C43H37N7O4/c1-29-13-17-33(18-14-29)49-24-22-48(23-25-49)28-50-37-12-6-5-11-35(37)40(43(50)53)47-46-38(51)27-54-34-19-15-31(16-20-34)41(52)36-26-32-10-7-21-44-42(32)45-39(36)30-8-3-2-4-9-30/h2-21,26,53H,22-25,27-28H2,1H3

InChI Key

DAQGDIBUYQJLPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8

Origin of Product

United States

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